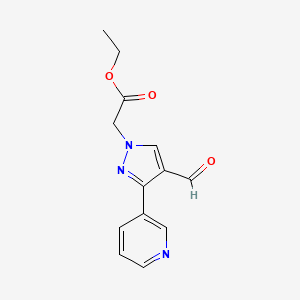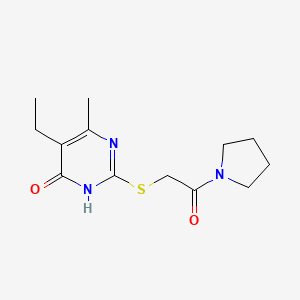
(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Electron Absorption and Fluorescence in Polymer Matrix
(Lukes et al., 2005) explored the synthesis and spectral measurements of fluorene derivatives, including 1,2-bis(1-(5-((9H-fluoren-9-ylidene)methyl)thiophen-2-yl)propylidene)hydrazine. These compounds showed significant electron absorption and fluorescence in a polymer matrix, indicating potential applications in electro-optical materials.
2. UV Properties of Schiff Base Compounds
In 2011, Wen-zhong studied fluorene Schiff base compounds, including derivatives of 9H-fluorene-9-carbaldehyde (Wen-zhong, 2011). These compounds demonstrated unique UV properties, suggesting their potential in UV-sensitive applications.
3. Synthesis of OLED Materials
The synthesis of fluorene derivatives like 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED material synthesis, was investigated by Xue-feng (Bai Xue-feng, 2013). This highlights the relevance of fluorene derivatives in the development of organic light-emitting diode (OLED) technologies.
4. Molecular Structure Analysis
The molecular structure of 1,8-dimethylfluoren-9-one was determined by Johnson and Jones (Johnson & Jones, 1986), providing insights into the properties of fluorene derivatives that can inform further research and application in materials science.
5. Studies on Carbocations
Mladenova et al. conducted studies on substituted fluorenyl carbocations, which can be derived from compounds similar to 9H-fluorene derivatives (Mladenova et al., 2001). These studies are significant for understanding the behavior of fluorene derivatives in various chemical environments.
6. Application in Fluorescent Sensing
Han et al. synthesized fluorene compounds for sensing applications, demonstrating their use in detecting nitro compounds, metal cations, and amino acids (Han et al., 2020). This suggests potential applications in chemical sensing and diagnostics.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-methyl-N-(methylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-19(2)17(20)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUKHHLASCJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
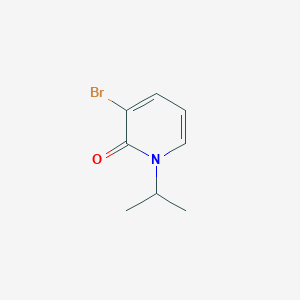
![2-[(1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2788425.png)

![(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2788427.png)

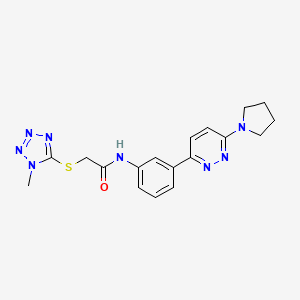
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2788433.png)
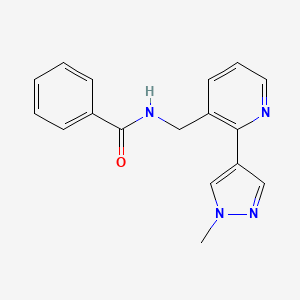
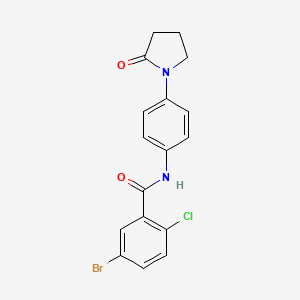
![3-cyclopentyl-7-(2,3-dihydro-1H-inden-1-ylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788437.png)
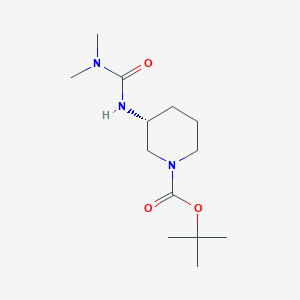
![N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide](/img/structure/B2788439.png)
